molecular formula C20H17N5O4S B2659758 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide CAS No. 887216-20-8

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2659758
CAS No.: 887216-20-8
M. Wt: 423.45
InChI Key: OPQNMUJKGRXXED-UHFFFAOYSA-N
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Description

2-({3-Ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a sulfanyl-acetamide bridge linking the pyrimidoindole core to a 3-nitrophenyl substituent. The 3-ethyl group at position 3 of the pyrimidoindole core and the electron-withdrawing nitro group at the 3-position of the phenyl ring distinguish this compound from analogs. These structural features influence electronic properties, solubility, and binding interactions, making it a candidate for further pharmacological evaluation.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-2-24-19(27)18-17(14-8-3-4-9-15(14)22-18)23-20(24)30-11-16(26)21-12-6-5-7-13(10-12)25(28)29/h3-10,22H,2,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNMUJKGRXXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the ethyl and oxo groups. The sulfanyl group is then attached, and finally, the nitrophenylacetamide moiety is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to scale up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for drug development.

    Medicine: Potential therapeutic applications could be investigated, particularly if the compound exhibits activity against specific diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimido[5,4-b]indole derivatives with variations in substituents on the acetamide nitrogen and the pyrimidoindole core. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties

Compound Name Pyrimidoindole Core Substituent Acetamide N-Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 3-Ethyl 3-Nitrophenyl ~453.45* Electron-withdrawing nitro group; moderate lipophilicity due to polar nitro moiety
N-(4-Trifluoromethoxyphenyl)-2-[(3-methyl-4-oxo-pyrimidoindol-2-yl)sulfanyl]acetamide 3-Methyl 4-Trifluoromethoxyphenyl ~493.42 Highly lipophilic trifluoromethoxy group; enhanced metabolic stability
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl]acetamide 3-(3-Methoxyphenyl) 4-Ethylphenyl ~513.57 Electron-donating methoxy group; increased solubility in organic solvents
N-Isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide 3-Phenyl Isopentyl (branched alkyl) ~447.53 High lipophilicity; favorable membrane permeability

*Calculated based on molecular formula.

Key Research Findings and Implications

Substituent-Driven Activity : Alkyl groups (e.g., isopentyl in ) enhance lipophilicity and membrane permeability, whereas aromatic substituents (e.g., nitrophenyl) favor target-specific interactions.

Electronic Effects : Electron-withdrawing groups (nitro, trifluoromethoxy) improve binding to electron-rich protein pockets but may reduce solubility.

Metabolic Stability : Compounds with trifluoromethoxy () or methoxy () groups exhibit longer half-lives than nitro-substituted analogs due to resistance to enzymatic reduction.

Biological Activity

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a pyrimidoindole core, a sulfanyl group, and a nitrophenyl acetamide moiety. Its molecular formula is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, and it has a molecular weight of 428.5 g/mol.

PropertyValue
Molecular FormulaC21H20N4O3S
Molecular Weight428.5 g/mol
IUPAC NameThis compound
CAS Number888459-20-9

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of indole and pyrimidine have shown effectiveness against various bacterial strains. The compound's structural components may enhance its interaction with bacterial cell walls or inhibit essential enzymes involved in bacterial growth.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidoindole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving the modulation of cell signaling pathways. For example, compounds similar to this compound have been shown to inhibit the Bcl-2 protein family, which is crucial for regulating apoptosis in cancer cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Interaction with specific enzymes that are vital for cellular processes.
  • Receptor Modulation : Binding to receptors that trigger cellular responses leading to apoptosis or inhibition of proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the indole structure significantly enhanced antibacterial potency .
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives similar to the compound under study exhibited cytotoxic effects on various cancer cell lines (e.g., A431 and Jurkat cells). The IC50 values were comparable to established chemotherapeutic agents like doxorubicin .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions. For example, acylation of amine intermediates (e.g., 3-nitrophenylamine) with activated thiol-containing pyrimidoindole precursors is critical. Key steps include:
  • Thiol-ether formation : Reacting a pyrimidoindole-thiol intermediate with α-haloacetamide derivatives under basic conditions (e.g., K₂CO₃/DMF) .
  • Purification : Column chromatography using gradients of dichloromethane/methanol (95:5) is effective for isolating the final product, as demonstrated in similar acetamide syntheses .
  • Optimization : Adjusting reaction time (1–24 hours) and temperature (0–80°C) can improve yields. Monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the pyrimidoindole core). For example, similar compounds show planar indole moieties with sulfur atoms adopting specific dihedral angles .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituents like the 3-ethyl group (δ 1.2–1.4 ppm) and nitrophenyl protons (δ 7.5–8.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed for this compound across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Structural isomerism : Verify purity (>95%) via HPLC and compare retention times with standards. Impurities in the sulfanyl or nitro groups can alter bioactivity .
  • Crystal polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms, as seen in related pyrimidoindole derivatives .
  • Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition) by controlling pH, temperature, and solvent (DMSO concentration ≤1%) to minimize variability .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Focus on the sulfanyl-acetamide moiety’s flexibility and nitro group’s electrostatic interactions .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR models : Train models using descriptors like LogP, topological polar surface area, and H-bond donors/acceptors from PubChem data .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Solvent selection : Replace DMF with environmentally benign solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Catalysis : Optimize Pd-catalyzed cross-coupling steps (if applicable) using ligand-accelerated systems to reduce metal loading .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound?

  • Methodological Answer : Solubility variations may stem from:
  • Polymorphism : Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms. Amorphous phases typically exhibit higher solubility .
  • pH-dependent solubility : Perform equilibrium solubility studies across pH 1–7.4 (simulated gastric/intestinal fluids). The nitro group’s pKa (~4.5) significantly impacts ionization .
  • Excipient interactions : Screen co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) to enhance solubility in formulation buffers .

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